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Compound of Interest

Compound Name: 3-Chloroisoquinolin-1-amine
CAS No.: 7574-67-6
Cat. No.: B2862188

Get Quote

. J

A Privileged Scaffold for Kinase Inhibitor Design and Divergent Synthesis[1]

Executive Summary

3-Chloroisoquinolin-1-amine (CAS 7574-67-6) is a bifunctional heterocyclic building block
characterized by an electron-deficient isoquinoline core, a nucleophilic exocyclic amine at C1,
and an electrophilic chlorine handle at C3.[1][2][3][4]

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and Lead Optimization,
particularly for kinase inhibitors. The 1-aminoisoquinoline motif functions as a high-fidelity
bioisostere for the adenine ring of ATP, enabling bidentate hydrogen bonding with the kinase
hinge region. The C3-chloro substituent provides a chemically distinct vector for extending the
molecule into hydrophobic pockets via Palladium-catalyzed cross-coupling, allowing for the
precise tuning of selectivity and potency.

Chemical Identity & Physicochemical Profile[1][2][4]
[5][6]
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Property Specification

CAS Number 7574-67-6

IUPAC Name 3-Chloroisoquinolin-1-amine
Molecular Formula CoH7CIN2

Molecular Weight 178.62 g/mol

Appearance Off-white to pale yellow solid

Soluble in DMSO, MeOH, DCM; Low solubility

Solubility . ¢
in water

~5.5 (Conjugate acid of ring N), ~16 (Exocyclic

Ka (Calculated
PKa ( ) NH2)

LogP 2.5 — 3.0 (Lipophilic)

Inert atmosphere (Ar/Nz2), 2—8°C, protect from

Storage ]
light

Synthetic Routes & Causality

The synthesis of CAS 7574-67-6 is governed by the differential electrophilicity of the C1 and C3
positions on the isoquinoline ring.

The Primary Route: Regioselective SNAr

The most robust industrial route involves the nucleophilic aromatic substitution (SNAr) of 1,3-
dichloroisoquinoline.

e Precursor: 1,3-Dichloroisoquinoline (CAS 7742-73-6).[1]
e Reagent: Ammonia (NHs) in methanol or ethanol (sealed tube/autoclave).
e Conditions: 100-120°C, 12—24 hours.

Mechanistic Insight (The "Why"): In 1,3-dichloroisoquinoline, the C1 position is significantly
more electrophilic than C3. The C1 carbon is flanked by the ring nitrogen (N2) and the fused
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benzene ring. Nucleophilic attack at C1 leads to a Meisenheimer-like intermediate where the
negative charge is effectively stabilized by the electronegative nitrogen atom. Attack at C3 is
less favorable as the resonance stabilization is less direct. Therefore, treating the dichloro-
precursor with ammonia selectively displaces the C1-chloro group, yielding the target 3-
chloroisoquinolin-1-amine with high regioselectivity (>95%).[1]

Alternative Route: Cyclization (Simonton Method)

Historically, this scaffold can be accessed via the acid-mediated cyclization of
homophthalonitrile (2-cyanobenzyl cyanide) with anhydrous HCI/HBr.

e Mechanism: Pinner-like reaction followed by intramolecular cyclization.[1]

 Limitation: This route often yields the hydrohalide salt and can produce mixtures of the 1-
halo-3-amino and 1-amino-3-halo isomers depending on the specific solvent and
temperature control.[1] The SNAr route is preferred for purity.

Reactivity Profile & Derivatization

Once synthesized, CAS 7574-67-6 serves as a divergent "hub."[1] The chemical orthogonality
between the C1-amine (nucleophile) and C3-chloride (electrophile) allows for sequential
functionalization.[1]

The C3-Chloro Vector (Suzuki/Buchwald Coupling)

The C3-chlorine is deactivated compared to a C1-chlorine but remains accessible for Pd-
catalyzed cross-coupling.[1]

e Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids introduces hydrophobic bulk.[1]

o Catalyst: Pd(dppf)Clz or Pdz(dba)s/XPhos are recommended due to the steric demand and
lower reactivity of the C3-Cl.

o Base: K2COs or Cs2C0s.

o Buchwald-Hartwig: Amination at C3 is possible but requires highly active precatalysts (e.g.,
BrettPhos Pd G3) to overcome the deactivation from the electron-donating C1-amine.[1]

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b2862188/docs?utm_src=pdf-body#technical-monograph-3-chloroisoquinolin-1-amine
https://www.benchchem.com/product/b2862188/docs?utm_src=pdf-body#technical-monograph-3-chloroisoquinolin-1-amine
https://www.bldpharm.com/products/7574-64-3.html
https://www.bldpharm.com/products/7574-64-3.html
https://www.bldpharm.com/products/7574-64-3.html
https://www.bldpharm.com/products/7574-64-3.html
https://www.bldpharm.com/products/7574-64-3.html
https://www.bldpharm.com/products/7574-64-3.html
https://www.bldpharm.com/products/7574-64-3.html
https://www.bldpharm.com/products/7574-64-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2862188?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The C1-Amine Handle

The exocyclic amine is a weak nucleophile due to resonance delocalization into the ring.

e Acylation/Urea Formation: Reacts with acid chlorides or isocyanates to form amides/ureas,
often used to pick up interactions with the "sugar pocket" residues in kinases.

» Sandmeyer Reaction: Can be converted to a diazonium salt and subsequently to a halide (I,
Br, F) or nitrile if the amine is no longer required.

Medicinal Chemistry Utility: The Kinase Hinge
Binder

The 1-aminoisoquinoline core is a structural mimic of the adenine portion of ATP.

o Donor-Acceptor Motif: The ring nitrogen (N2) acts as a Hydrogen Bond Acceptor (HBA),
while the exocyclic amine (NHz) acts as a Hydrogen Bond Donor (HBD).

» Binding Mode: This D-A motif forms a bidentate interaction with the backbone amide NH and
carbonyl CO of the kinase "hinge" region (e.g., Valine, Methionine, or Threonine residues
depending on the kinase).

e Vector C3: The substituent at C3 points directly into the "gatekeeper" region or the solvent
front, allowing researchers to optimize physicochemical properties (solubility, permeability)
without disrupting the primary binding event.

Experimental Protocols
Protocol A: Synthesis of 3-Chloroisoquinolin-1-amine

This protocol utilizes the selective SNAr methodology.[1]

o Setup: Charge a high-pressure steel autoclave or heavy-walled glass pressure vessel with
1,3-dichloroisoquinoline (1.0 eq, 198 mg, 1.0 mmol).

e Solvent/Reagent: Add 7N Ammonia in Methanol (10.0 mL, excess).

e Reaction: Seal the vessel and heat to 110°C with vigorous stirring for 16 hours.
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o Workup: Cool to room temperature (RT) and then to 0°C. Carefully vent the vessel (ammonia
gas release).

« |solation: Concentrate the mixture in vacuo. Resuspend the residue in water (10 mL) and
extract with Ethyl Acetate (3 x 15 mL).

 Purification: Wash combined organics with brine, dry over Na=SO4, and concentrate. Purify
via flash column chromatography (Hexanes/EtOAc gradient 0-30%).

* Yield: Expect 140-160 mg (78—90%) of a pale yellow solid.

Protocol B: Suzuki Coupling at C3

General procedure for library synthesis.[1]

e Reagents: In a microwave vial, combine 3-chloroisoquinolin-1-amine (1.0 eq), Aryl Boronic
Acid (1.2 eq), Pd(dppf)Cl2-DCM (5 mol%), and Na2COs (2.0 eq).

e Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).
e Reaction: Heat at 100°C (thermal) or 120°C (microwave) for 1-2 hours.

» Note: The free amine at C1 may coordinate Pd; if conversion is low, increase catalyst loading
to 10% or protect the amine (e.g., Boc) prior to coupling.

Visualization of Pathways
Diagram 1: Synthesis & Reactivity Flow

This diagram illustrates the selective formation of the core and its subsequent divergent
applications.
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Click to download full resolution via product page

Figure 1: Synthetic workflow showing the regioselective access to the scaffold and downstream
derivatization.

Diagram 2: Pharmacophore & Binding Logic

This diagram visualizes the structural logic behind using this scaffold in drug design.
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Figure 2: SAR Logic demonstrating the donor-acceptor motif for hinge binding and the C3
vector for optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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